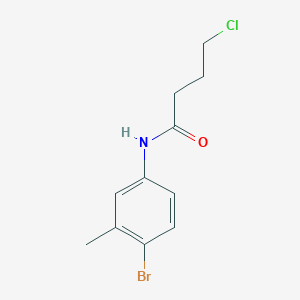
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H13NO2S . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves cascade reactions, which offer a rapid and highly effective strategy for the synthesis of bioactive natural products . The synthesis of 6-methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Molecular Structure Analysis
The InChI code for 6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is 1S/C10H13NO2S.ClH/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H . This indicates the presence of a methylsulfonyl group attached to the tetrahydroquinoline ring.Physical And Chemical Properties Analysis
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 211.28 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test assess the antioxidant capacity of complex samples, including those containing chemical compounds with potential antioxidant properties. Such assays could be applicable in studying compounds like 6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline for their antioxidant activity and potential health benefits (I. Munteanu & C. Apetrei, 2021).
Oxidation of Sulfur Compounds and Photocatalysis Research on the oxidation of sulfur compounds via photocatalysis or photosensitization could provide insights into the environmental applications of sulfonyl compounds. Studies on materials based on aromatic photosensitizers for the oxidation of sulfur compounds demonstrate different pathways and products, offering a perspective on how sulfonyl-containing compounds might behave under similar conditions (C. Cantau et al., 2007).
Biotechnological Applications of Methanotrophs The use of methanotrophs in converting methane into valuable products highlights the potential of methane-utilizing bacteria in biotechnology. Methanotrophs can transform methane into single-cell protein, biopolymers, and other compounds, suggesting a model for how methane-derived compounds could be utilized in various applications (P. Strong et al., 2015).
Methane Emissions and Climate Feedbacks Understanding the role of methane in global climate systems is essential, especially in a warmer world. Studies on methane feedbacks to the global climate system address how methane-producing and methane-utilizing systems might change with global warming. This research is critical for evaluating the environmental impact of methane and related compounds (J. Dean et al., 2018).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Related compounds such as 1,2,3,4-tetrahydroquinoline derivatives have been found to interact with the retinoic acid receptor-related orphan receptor γ (rorγ) and cdk5/p25 .
Mode of Action
Related compounds have been shown to act as inverse agonists of rorγ, inhibiting its transcriptional activity .
Biochemical Pathways
Related compounds have been found to impact the th17/il-17 pathway and the differentiation of cd4+t cells into th17 cells .
Eigenschaften
IUPAC Name |
6-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCGZNQGQDPYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1016521-21-3 | |
| Record name | 6-methanesulfonyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)

![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)



